
4-bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17BrN6O2S and its molecular weight is 485.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and carbonic anhydrase inhibition. The presence of the pyrazole and pyridazine moieties contributes to its potential pharmacological effects.
Chemical Formula: C15H15BrN5O2S
Molecular Weight: 396.28 g/mol
SMILES Notation: NC1=CC=C(N2C=C(C=N2)Br)N=C1
1. Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and pyridazine derivatives exhibit significant anticancer properties. For instance, the sulfonamide derivatives have been shown to inhibit tumor growth in various cancer models by targeting specific signaling pathways involved in cell proliferation and apoptosis.
2. Inhibition of Carbonic Anhydrases
Sulfonamide derivatives, including the target compound, have been investigated for their inhibitory effects on carbonic anhydrases (CAs), which are enzymes crucial for maintaining acid-base balance in tissues. Elevated levels of certain CA isozymes are associated with pathological conditions such as glaucoma and epilepsy. In vitro studies demonstrated that this compound exhibits inhibitory activity against human carbonic anhydrase II (CA II), IX (CA IX), and XII (CA XII), suggesting its potential therapeutic applications in treating these conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonamide moiety competes with bicarbonate for binding at the active site of carbonic anhydrases, leading to decreased enzyme activity.
- Signal Transduction Modulation: By influencing pathways such as the PI3K/Akt and MAPK pathways, the compound may alter cell survival and proliferation signals in cancer cells.
Study 1: Anticancer Efficacy
In a study examining the anticancer properties of similar pyrazole derivatives, it was found that these compounds significantly reduced cell viability in breast cancer cell lines (MCF-7). The IC50 values indicated potent cytotoxicity, with values ranging from 5 to 20 µM depending on the specific derivative tested .
Study 2: Cardiovascular Effects
Research involving isolated rat heart models assessed the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives led to a significant decrease in perfusion pressure over time, suggesting a potential role in cardiovascular modulation .
Data Tables
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 4-bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways. For instance, a related compound demonstrated the ability to induce apoptosis in colorectal cancer cell lines by upregulating pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar sulfonamide derivatives have been shown to inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. This activity can be particularly beneficial in treating chronic inflammatory diseases where inflammation resolution is critical .
Case Studies and Research Findings
Case Study 1: Cancer Cell Lines
In a study examining the effects of pyrazole derivatives on cancer cell lines, researchers found that compounds similar to this compound exhibited significant cytotoxicity against various cancer types. The study highlighted the importance of substituent groups in enhancing biological activity and selectivity towards cancer cells .
Case Study 2: Inflammatory Models
Another research effort focused on evaluating the anti-inflammatory effects of related compounds in animal models of inflammation. The results indicated a marked reduction in inflammatory markers and improved clinical outcomes, suggesting that these compounds could serve as effective therapeutic agents for managing inflammatory diseases .
Data Table: Comparison of Similar Compounds
Compound Name | Structure | Biological Activity | Mechanism of Action |
---|---|---|---|
Compound A | Structure A | Anticancer | Apoptosis induction |
Compound B | Structure B | Anti-inflammatory | Cytokine inhibition |
4-bromo-N-(4... | Structure C | Anticancer & Anti-inflammatory | Enzyme inhibition |
This table summarizes the biological activities and mechanisms of action for compounds related to 4-bromo-N-(4...).
Eigenschaften
IUPAC Name |
4-bromo-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-16-4-6-17(7-5-16)26-30(28,29)18-8-2-15(21)3-9-18/h2-13,26H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAFYVITIHENBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.